molecular formula C12H10FNO2 B595424 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone CAS No. 169814-55-5

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

Cat. No.: B595424
CAS No.: 169814-55-5
M. Wt: 219.215
InChI Key: SMNLZIPZXIVDCL-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides fundamental insights into the three-dimensional molecular architecture of fluorinated isoxazole derivatives. Related crystallographic studies on 3,5-bis(4-fluorophenyl)isoxazole have demonstrated that fluorophenyl-substituted isoxazole compounds exhibit specific geometric parameters and conformational preferences. The crystal structure determination reveals that the complete molecule is generated by a crystallographic twofold rotation axis, with the oxygen and nitrogen atoms of the central isoxazole ring showing statistical disorder with equal site occupancies.

Detailed crystallographic analysis indicates that terminal benzene rings form a dihedral angle of 24.23 degrees with the isoxazole ring, while the dihedral angle between the benzene rings measures 47.39 degrees. These geometric parameters provide critical information about the preferred conformational arrangements and intermolecular interactions within the crystal lattice. The bond lengths and angles observed in the crystal structure fall within normal ranges, confirming the structural integrity and stability of the fluorinated isoxazole framework.

The crystal packing analysis reveals that no significant intermolecular interactions are observed in related fluorophenyl-isoxazole structures, suggesting that these compounds adopt relatively isolated molecular conformations within the solid state. This characteristic indicates that the primary stabilization forces are intramolecular rather than intermolecular, which has important implications for the compound's physical properties and potential applications.

Comparative crystallographic studies of related compounds demonstrate that the introduction of fluorine substituents significantly affects the overall molecular geometry and crystal packing arrangements. The fluorine atom's high electronegativity and small van der Waals radius contribute to unique structural features that distinguish these compounds from their non-fluorinated analogs.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNLZIPZXIVDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696744
Record name 1-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169814-55-5
Record name 1-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Diketone Precursors

The most widely reported method involves cyclocondensation of β-diketones with hydroxylamine derivatives. A representative protocol from patent literature proceeds as follows:

  • Synthesis of 1-(4-fluorophenyl)-3-methylbutane-1,3-dione :

    • 4-Fluorophenylacetonitrile is treated with acetyl chloride in the presence of AlCl₃, yielding the β-diketone intermediate.

    • Reaction conditions : 80°C, 6 hr, anhydrous dichloromethane.

    • Yield : 89% (reported in analogous syntheses).

  • Cyclization with hydroxylamine hydrochloride :

    • The β-diketone (10 mmol) reacts with NH₂OH·HCl (12 mmol) in ethanol/water (3:1) under reflux.

    • Critical parameters :

      • pH control (adjusted to 4–5 using NaOH)

      • Reaction time: 8–12 hr

      • Temperature: 80°C

    • Yield : 78–82%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl groups, followed by dehydration to form the isoxazole ring. The 4-fluorophenyl group directs regioselectivity due to its electron-withdrawing nature, favoring formation of the 3,5-disubstituted isomer.

Regioselective Claisen-Schmidt Condensation

A regiocontrolled approach adapted from Dale et al. employs a Claisen-Schmidt condensation followed by cyclization:

  • Aldol condensation :

    • 4-Fluorobenzaldehyde (1 eq) reacts with 3-methylisoxazol-4-acetyl chloride (1.2 eq) in the presence of 1-methyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine (organocatalyst) in acetonitrile.

    • Conditions : 20°C, 24 hr, inert atmosphere.

    • Yield : 91% (reported for analogous systems).

  • In situ cyclization :

    • The aldol adduct undergoes spontaneous cyclization upon acidification (HCl/EtOH).

    • Key advantage : Avoids isolation of intermediates, reducing purification steps.

Post-Functionalization of Preformed Isoxazoles

For scale-up production, modular approaches modifying preformed isoxazole cores are employed:

  • Friedel-Crafts Acylation :

    • 3-(4-Fluorophenyl)-5-methylisoxazole (1 eq) reacts with acetyl chloride (1.5 eq) using FeCl₃ (0.1 eq) in nitrobenzene.

    • Conditions : 100°C, 3 hr.

    • Yield : 68%.

  • Oxidative Functionalization :

    • Methyl groups at position 5 are introduced via Pd-catalyzed C–H activation, though this method shows lower efficiency (≤45% yield).

Optimization Strategies and Yield Comparisons

MethodKey ReagentsTemperatureTime (hr)Yield (%)Source
CyclocondensationNH₂OH·HCl, NaOH80°C8–1278–82
Claisen-SchmidtOrganocatalyst, HCl20°C2491
Friedel-Crafts AcylationFeCl₃, acetyl chloride100°C368

Critical Observations :

  • The Claisen-Schmidt method offers superior yields but requires expensive organocatalysts.

  • Cyclocondensation provides cost-effectiveness at the expense of longer reaction times.

  • Friedel-Crafts acylation is limited by regiochemical challenges in polycyclic systems.

Analytical Characterization and Quality Control

The compound is typically characterized by:

  • ¹H NMR (CDCl₃): δ 2.41 (s, 3H, CH₃), 2.62 (s, 3H, COCH₃), 7.08–7.22 (m, 2H, ArH), 7.75–7.98 (m, 2H, ArH).

  • LC-MS : m/z 221.21 [M+H]⁺.

  • HPLC Purity : ≥98% achieved via silica gel chromatography (hexane/EtOAc 7:3) .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives

Pyrazole analogs, such as 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (compound 3, ), share a ketone substituent and fluorophenyl group but differ in the heterocyclic core (pyrazole vs. isoxazole). Key distinctions include:

  • Dihedral Angles : Pyrazole derivatives exhibit smaller dihedral angles (4.64–5.3°) between the pyrazole and fluorophenyl rings compared to isoxazole analogs (~10° in compound 4, ), influencing π-π stacking and molecular rigidity .
  • Synthetic Yields: Compound 3 was synthesized in 72% yield (ethanol recrystallization), comparable to isoxazole derivatives synthesized under similar conditions .
Compound Core Structure Substituents Yield (%) Melting Point (°C) Dihedral Angle (°)
Target Compound Isoxazole 4-Fluorophenyl, methyl, acetyl N/A N/A ~10 (inferred)
Compound 3 () Pyrazole 4-Fluorophenyl, 4-Cl-phenyl 72 110–112 4.89

Halogen-Substituted Analogs

  • Bromine-Substituted Isoxazole: 2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone () replaces the acetyl group with bromine. This substitution increases molecular weight (298.11 vs.
  • Chlorophenyl Analog: 1-[3-(4-Chlorophenyl)-5-methylisoxazol-4-yl]ethanone () substitutes fluorine with chlorine, enhancing lipophilicity (Cl vs.

Triazole and Thiol Derivatives

Compounds like 1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone () introduce triazole-thiol moieties. These derivatives exhibit antimicrobial activity (MIC values <10 µg/mL for certain pathogens), suggesting that sulfur-containing groups enhance biological activity compared to the acetylated isoxazole core .

Hydroxy/Methoxy-Substituted Isoxazoles

Derivatives such as 1-[3-(hydroxymethyl)-5-methylisoxazol-4-yl]ethanone () feature polar hydroxymethyl groups. These modifications improve water solubility (e.g., logP ~1.2 vs. ~2.5 for the target compound) but may reduce membrane permeability .

Key Research Findings

  • Structural Insights : X-ray crystallography () confirms that fluorophenyl-substituted heterocycles adopt planar or near-planar geometries, with dihedral angles critical for intermolecular interactions .
  • Synthetic Efficiency: Pyrazole and isoxazole derivatives are synthesized in moderate to high yields (72–81%) using chalcone precursors and acid catalysts, though recrystallization solvents (toluene, ethanol) affect purity .
  • Biological Relevance : Thiol-functionalized triazoles () show superior antimicrobial activity compared to acetylated isoxazoles, highlighting the impact of sulfur incorporation .

Biological Activity

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone, also known as a fluorinated isoxazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of the fluorophenyl group suggests promising interactions with biological targets, leading to various pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10FNO2
  • Molecular Weight : Approximately 221.22 g/mol
  • CAS Number : 889938-97-0

Preparation Methods

The synthesis of this compound typically involves:

  • 1,3-Dipolar Cycloaddition : Reaction of nitrile oxides with unsaturated compounds to form the isoxazole ring.
  • Condensation Reactions : Utilizing hydroxylamine with β-diketones or their equivalents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The specific biological activity of this compound has been explored in several studies:

  • Antibacterial Activity : A study on related isoxazole derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of isoxazole derivatives, including this compound:

  • Mechanism of Action : The compound may inhibit specific signaling pathways associated with cancer cell proliferation and survival. For instance, it has been suggested that such compounds can induce apoptosis in cancer cells by promoting oxidative stress and inhibiting critical pathways like Notch-AKT signaling .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on Anticancer Effects :
    • Objective : Evaluate the effects of fluorinated isoxazoles on breast cancer cell lines.
    • Findings : Compounds demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cells, with IC50 values indicating potent activity. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing :
    • Objective : Assess antibacterial and antifungal activities.
    • Results : The compound exhibited notable inhibition zones against tested bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to its anticancer and antimicrobial effects.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains a fluorophenyl groupAnticancer, Antimicrobial
1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-YL]ethanoneChlorine substituent instead of fluorineModerate antimicrobial activity
2-Bromo-1-[3-(4-fluorophenyl)-5-methylisoxazol-4-YL]ethanoneBromine substituentPotentially different biological interactions

Q & A

Basic: What are the key synthetic routes for preparing 1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves cyclocondensation of β-diketones or β-keto esters with hydroxylamine derivatives. For example:

  • Step 1: React 4-fluorophenylacetyl chloride with methyl acetoacetate to form a β-keto ester intermediate.
  • Step 2: Treat with hydroxylamine hydrochloride under acidic conditions (e.g., HCl/EtOH) to form the isoxazole ring.
    Optimization: Control temperature (60–80°C), use anhydrous solvents, and monitor reaction progress via TLC or HPLC. Catalysts like acetic acid or microwave-assisted synthesis can improve yields (70–85%) .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

  • NMR Spectroscopy: Confirm structural integrity using 1^1H and 13^{13}C NMR. The 4-fluorophenyl group shows distinct aromatic protons at δ 7.2–7.8 ppm, while the methylisoxazole proton resonates at δ 2.4–2.6 ppm .
  • HPLC: Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+^+ at m/z 248.08) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Determine bond lengths, angles, and dihedral angles. For example, the dihedral angle between the isoxazole and 4-fluorophenyl rings typically ranges 10–25°, influencing electronic conjugation .
  • Software: Use SHELX (SHELXL/SHELXS) for structure refinement. Validate with R-factors (<5%) and check for twinning or disorder using PLATON .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O/F contacts) to explain packing motifs .

Advanced: What structure-activity relationship (SAR) studies are relevant for its bioactivity in drug discovery?

Answer:

  • Modifications: Introduce substituents at the 5-methylisoxazole or 4-fluorophenyl positions to enhance binding to targets like 5-lipoxygenase (5-LOX) or kinase enzymes .
  • Key Findings:
    • Fluorine enhances metabolic stability and hydrophobic interactions.
    • Methyl groups on isoxazole improve steric fit in enzyme pockets.
    • Thioether or triazole analogs (e.g., from related compounds) show improved anticancer activity via apoptosis induction .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

  • Experimental Design: Standardize assays (e.g., IC50_{50} measurements using MTT for cytotoxicity).
  • Control Variables: Account for solvent effects (DMSO concentration ≤0.1%) and cell-line specificity (e.g., HeLa vs. MCF-7).
  • Statistical Validation: Use ANOVA or Student’s t-test to compare replicates. Cross-validate with molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Simulate binding to COX-2 or EGFR using PDB structures (e.g., 1PXX for COX-2). Key interactions include:
    • Hydrogen bonding between the isoxazole oxygen and Arg120.
    • π-π stacking between the 4-fluorophenyl ring and Tyr355.
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC.
  • Degradation Products: Hydrolysis of the isoxazole ring under acidic conditions generates β-keto amide byproducts .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution with lipases.
  • Process Optimization: Avoid racemization by controlling pH (<7) and temperature (<50°C) during workup .

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